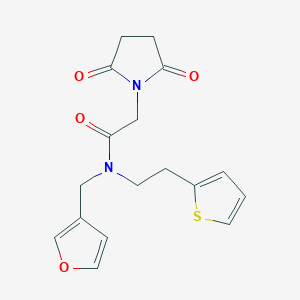

![molecular formula C7H13F3N2 B2459168 [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine CAS No. 1019381-67-9](/img/structure/B2459168.png)

[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

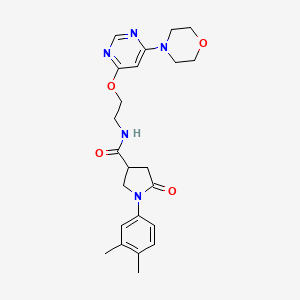

“[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine” is an organic compound with the chemical formula C7H13F3N2 . It has a molecular weight of 182.19 . It appears as a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(12)4-11/h6H,1-5,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación

- TFEPM can be used as a versatile building block for synthesizing complex organic molecules. For instance, researchers have successfully prepared 2,2,2-trifluoroethyl fatty acid esters by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 . This method offers mild conditions, good functional group tolerance, and avoids harsh and toxic condensation agents.

- TFEPM contributes to tunable wettability and improved adhesion in functional coatings. By copolymerizing TFEPM with adhesion-promoting monomers, such as 2-(trifluoromethyl)acrylic acid, researchers have developed poly(fluoroacrylate)s with adjustable surface hydrophobicity .

- TFEPM derivatives, such as bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates, serve as acylation reagents. These reagents enable Horner-Wadsworth-Emmons reactions to form both E- and Z-unsaturated enones, allowing for the synthesis of geometric isomers .

- To enhance safety, Tris(2,2,2-trifluoroethyl) phosphate (TFP) is synthesized and added as an additive to electrolytes in lithium-ion batteries. TFP significantly reduces the flammability of the electrolyte, improving battery safety .

- TFEPM derivatives, specifically N-2,2,2-trifluoroethylisatin ketimines, have been employed in highly efficient asymmetric [3 + 2] annulation reactions. These reactions allow for the synthesis of valuable heterocyclic compounds .

Organic Synthesis and Ester Formation

Functional Coatings and Surface Modification

Phosphorylation Reagents and Acylation

Flame Retardants in Lithium-Ion Batteries

Asymmetric Annulation Reactions

Langmuir Monolayers and Surface Properties

Safety and Hazards

Mecanismo De Acción

Mode of Action

Like other pyrrolidine derivatives, it may interact with various receptors or enzymes in the body, leading to a range of biological effects .

Result of Action

The molecular and cellular effects of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine’s action are currently unknown

Action Environment

The action, efficacy, and stability of [1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine can be influenced by various environmental factors . These may include the pH of the local environment, the presence of other molecules or drugs, and individual variations in metabolism and drug response.

Propiedades

IUPAC Name |

[1-(2,2,2-trifluoroethyl)pyrrolidin-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(12)4-11/h6H,1-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEKNVYEXIAVGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(F)(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)

![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2459089.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2459090.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2459098.png)

![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)